![molecular formula C15H16OSi B8368212 Dibenzo[b,d]furan-4-yltrimethylsilane](/img/structure/B8368212.png)
Dibenzo[b,d]furan-4-yltrimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]furan-4-yltrimethylsilane is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The incorporation of a trimethylsilyl group into the dibenzofuran structure enhances its chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of a dibenzofuran derivative with a trimethylsilyl-containing reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Industrial production of Dibenzo[b,d]furan-4-yltrimethylsilane may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,d]furan-4-yltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Applications De Recherche Scientifique
Dibenzo[b,d]furan-4-yltrimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research into its medicinal properties focuses on its potential as a drug lead compound for various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of Dibenzo[b,d]furan-4-yltrimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A parent compound without the trimethylsilyl group, known for its biological activities and environmental significance.
Benzothiophene: A sulfur analog of benzofuran, with similar biological activities and applications.
Uniqueness
Dibenzo[b,d]furan-4-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity. This modification allows for more versatile applications in synthetic chemistry and materials science, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C15H16OSi |
|---|---|
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
dibenzofuran-4-yl(trimethyl)silane |
InChI |
InChI=1S/C15H16OSi/c1-17(2,3)14-10-6-8-12-11-7-4-5-9-13(11)16-15(12)14/h4-10H,1-3H3 |
Clé InChI |
XRZAWLIBMQMNHU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC2=C1OC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


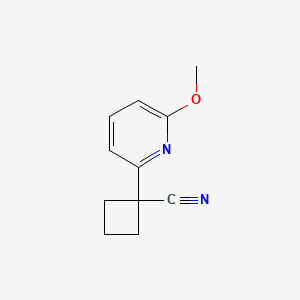
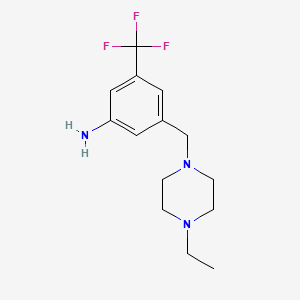
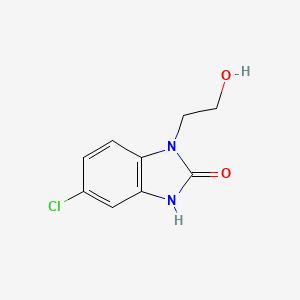
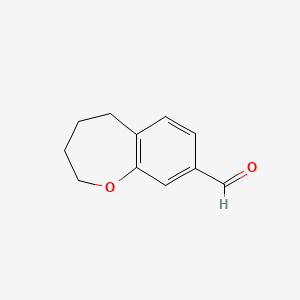
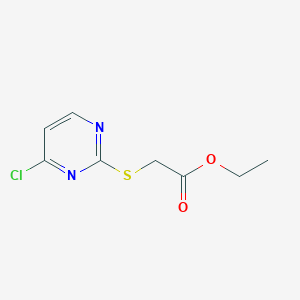




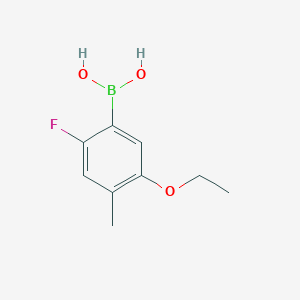
![3-amino-8-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8368226.png)

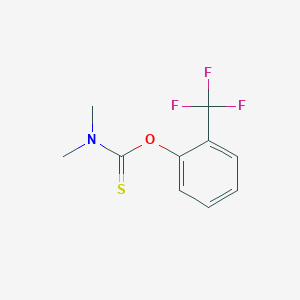
![l-[(4-Benzyl-1-piperazinyl)methyl]ethanecarbonitrile](/img/structure/B8368243.png)
